molecular formula C8H18N2 B14034375 (2s,5s)-2-Ethyl-1,5-dimethylpiperazine

(2s,5s)-2-Ethyl-1,5-dimethylpiperazine

Cat. No.: B14034375
M. Wt: 142.24 g/mol
InChI Key: GZAROFBDHLNAHB-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-2-Ethyl-1,5-dimethylpiperazine is a chiral piperazine derivative. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by its two chiral centers, making it an important molecule in stereochemistry and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2-Ethyl-1,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of a suitable precursor, such as a substituted piperazine derivative, under specific conditions to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, often utilizing flow reactors for continuous production. These methods ensure high yield and purity while maintaining the stereochemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2-Ethyl-1,5-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where one of the hydrogen atoms on the nitrogen is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a piperazine N-oxide, while substitution reactions can produce various N-alkylated derivatives .

Scientific Research Applications

(2S,5S)-2-Ethyl-1,5-dimethylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5S)-2-Ethyl-1,5-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing biochemical pathways and reactions .

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-Dimethylpiperazine
  • (2S,5S)-2-Ethyl-1,5-dimethylphospholane

Uniqueness

(2S,5S)-2-Ethyl-1,5-dimethylpiperazine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral centers make it particularly valuable in asymmetric synthesis and drug development, where stereochemistry plays a crucial role in the efficacy and safety of pharmaceutical compounds .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S,5S)-2-ethyl-1,5-dimethylpiperazine

InChI

InChI=1S/C8H18N2/c1-4-8-5-9-7(2)6-10(8)3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

GZAROFBDHLNAHB-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H]1CN[C@H](CN1C)C

Canonical SMILES

CCC1CNC(CN1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.